3-氨基-3-(4-硝基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

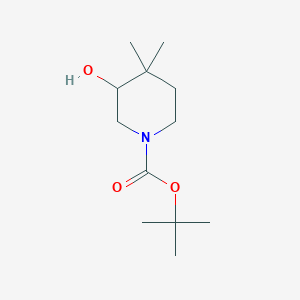

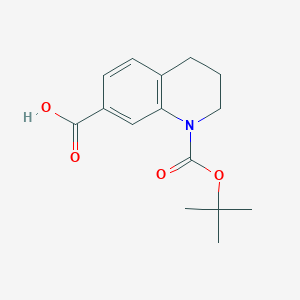

3-Amino-3-(4-nitrophenyl)butanoic acid is a compound with the CAS Number: 1270410-82-6 . It has a molecular weight of 224.22 and is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Amino-3-(4-nitrophenyl)butanoic acid is 1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

3-Amino-3-(4-nitrophenyl)butanoic acid is a powder that is stored at room temperature . It has a molecular weight of 224.22 .

科学研究应用

-

Scientific Field: Organic Chemistry

- Application : 3-Aminobutanoic acid, a compound structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, can be used to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .

- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Organic Chemistry

- Application : 3-Aminobutanoic acid, a compound structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, can be used to synthesize 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .

- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Organic Chemistry

- Application : Double decarboxylative coupling reactions of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . Since this synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product, it can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

- Method of Application : The double decarboxylative coupling of two molecules of (similar or different) carboxylic acids has recently been developed as a green and attractive strategy to form new carbon–carbon bonds that avoids the use of any toxic organic halides or organometallic reagents which are normally involved in traditional coupling reactions .

- Results : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .

-

Scientific Field: Biochemistry

- Application : Indole derivatives, which can be synthesized from compounds structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Agricultural Chemistry

- Application : A simple, efficient, and environmentally friendly synthesis method for bioproducts based on indole-3-butyric acid and amino acids, glycine betaine or choline has been developed . These bioproducts have been used as plant regulators .

- Method of Application : Spectral analysis and molecular calculations were used to determine whether the products were ammonium salts or binary mixtures .

- Results : The structures of the products significantly impacted their thermal stability and phase transitions. Biological studies clearly showed that the synthesized products were more effective than a reference commercial preparation as a rooting agent and have significant potential as new biologically active agents with low environmental impact .

安全和危害

When handling 3-Amino-3-(4-nitrophenyl)butanoic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and suitable personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

3-amino-3-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPLVHWZJYCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-nitrophenyl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)